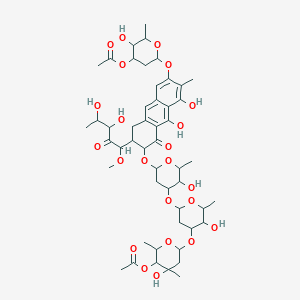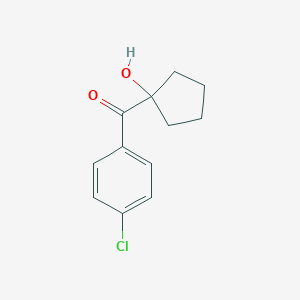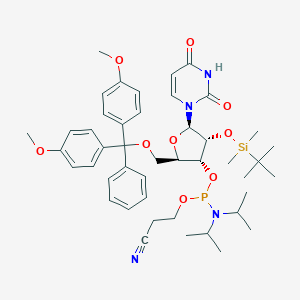
4-Phosphonophenylglycine
Übersicht
Beschreibung
4-Phosphonophenylglycine (PPG) is a potent and selective group III metabotropic glutamate receptor agonist . It has been used in research to study its effects on various biological processes .
Synthesis Analysis
A new synthesis of (R,S)-PPG (4-phosphonophenylglycine) and the separation of the protected enantiomers leading after deprotection to (+)- and (-)-PPG are described . A recent study has reported an enantioselective method for the synthesis of quaternary α-aryl amino acids and glycolic acid derivatives .
Chemical Reactions Analysis
4-Phosphonophenylglycine is involved in various chemical reactions. For instance, it has been used in the synthesis of (R,S)-PPG and the separation of the protected enantiomers . It’s also involved in the reactions related to the group III metabotropic glutamate receptors .
Wissenschaftliche Forschungsanwendungen
1. Agonist for Group III Metabotropic Glutamate Receptors (mGluRs) PPG is a potent and selective agonist for group III mGluRs . These receptors are thought to modulate the neurotoxicity of excitatory amino acids, such as the regulation of neurotransmitter release .
Neuroprotective Agent
PPG has been found to provide protection against a toxic pulse of N-methyl-D-aspartate (NMDA), a compound associated with certain neurological conditions . This neuroprotective effect was reversed by the group III mGluR antagonist (R,S)-alpha-methylserine-O-phosphate but not by the group II antagonist (2S)-alpha-ethylglutamate .
Anticonvulsive Agent
PPG has been shown to have anticonvulsive properties. It was found to be anticonvulsive in the maximal electroshock model in mice . Unlike the group III mGluR agonists L-2-amino-4-phosphonobutyrate and L-serine-O-phosphate, PPG showed no proconvulsive effects .
Protection Against Neurotoxicity
In cultured cortical neurons, PPG provided protection against a toxic pulse of NMDA . This suggests that PPG could potentially be used to protect neurons from damage caused by neurotoxic substances.
Potential Treatment for Seizures
A study found that PPG had a protective effect against brain damage associated with homocysteic acid-induced seizures in immature 12-day-old rats . This indicates that PPG could potentially be used in the treatment of seizures.
6. Research Tool for Studying Group III mGluRs Due to its potent and selective agonistic activity on group III mGluRs, PPG represents an attractive tool to analyze the roles of group III mGluRs in nervous system physiology and pathology .
Zukünftige Richtungen
The future directions of 4-Phosphonophenylglycine research could involve further exploration of its role in physiology and potential involvement in disease . The development of more effective therapeutics targeting the glutamate system, including 4-Phosphonophenylglycine, is a promising area of research .
Eigenschaften
IUPAC Name |
2-(4-phosphonoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPFUPHWSJLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635883 | |
| Record name | N-(4-Phosphonophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phosphonoanilino)acetic acid | |
CAS RN |
120667-15-4 | |
| Record name | N-(4-Phosphonophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (R,S)-PPG?
A1: (R,S)-PPG exhibits potent and selective agonistic activity at group III mGluRs, particularly mGluR4 and mGluR8. [, , , ]
Q2: How does (R,S)-PPG interact with group III mGluRs?
A2: (R,S)-PPG binds to the orthosteric binding site of group III mGluRs, mimicking the endogenous ligand glutamate. This binding activates the receptors, triggering downstream signaling cascades. [, ]
Q3: What are the downstream effects of (R,S)-PPG binding to group III mGluRs?
A3: Activation of group III mGluRs by (R,S)-PPG primarily leads to inhibition of adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various cellular processes, including neurotransmitter release and neuronal excitability. [, , ]
Q4: How does (R,S)-PPG's effect on glutamate release differ from other mGluR groups?
A4: While (R,S)-PPG primarily targets group III mGluRs to inhibit glutamate release, other groups can have different effects. For example, in the rat sensorimotor cortex, blocking group II mGluRs with LY341495 increases spontaneous excitatory postsynaptic current amplitude, indicating enhanced glutamate release. []
Q5: What is the molecular formula of (R,S)-PPG?
A5: The molecular formula of (R,S)-PPG is C8H10NO5P.
Q6: What is the molecular weight of (R,S)-PPG?
A6: The molecular weight of (R,S)-PPG is 231.14 g/mol.
Q7: Is there spectroscopic data available for (R,S)-PPG?
A7: While the provided research doesn't include specific spectroscopic data, it's available in chemical databases and publications focusing on its synthesis and characterization.
Q8: How does the structure of (R,S)-PPG contribute to its selectivity for group III mGluRs?
A8: The phosphono group and the α-methyl substituent in (R,S)-PPG are crucial for its selectivity towards group III mGluRs. These structural features contribute to high-affinity binding and activation of this receptor subgroup. [, ]
Q9: Are there other compounds with similar structures to (R,S)-PPG that target mGluRs?
A9: Yes, several compounds share structural similarities with (R,S)-PPG and exhibit activity at mGluRs. Examples include L-2-amino-4-phosphonobutyric acid (L-AP4), (S)-2-amino-2-methyl-4-phosphonobutanoate (MAP4), and (RS)-α-methylserine-O-phosphate (MSOP), with varying potencies and selectivities for different mGluR subtypes. [, ]
Q10: How do structural modifications of (R,S)-PPG affect its activity and selectivity?
A10: Introducing specific modifications to the (R,S)-PPG structure can significantly impact its activity and selectivity. For example, replacing the phosphono group with a tetrazole ring yields (S)-α-methyl-4-(tetrazol-5-yl)phenylglycine ((S)-MTPG), which demonstrates a different pharmacological profile compared to (R,S)-PPG. []
Q11: What in vitro models are used to study the effects of (R,S)-PPG?
A11: Researchers utilize various in vitro models, such as cell lines expressing recombinant mGluRs and primary neuronal cultures, to investigate (R,S)-PPG's effects on signaling pathways, neurotransmitter release, and neuronal survival. [, , ]
Q12: What in vivo models are used to assess the therapeutic potential of (R,S)-PPG?
A12: Researchers employ various animal models to evaluate (R,S)-PPG's therapeutic potential in conditions like epilepsy, Parkinson's disease, anxiety, and pain. These models often involve inducing the disease state and assessing the compound's ability to alleviate symptoms or modify disease progression. [, , , , , ]
Q13: How does (R,S)-PPG protect against excitotoxic neuronal death in vitro?
A13: (R,S)-PPG protects cortical neurons from NMDA-induced excitotoxicity in vitro, likely by reducing glutamate release through activation of mGluR4. This protective effect was absent in mGluR4 knockout mice, further supporting the involvement of this receptor subtype. []
Q14: What formulation strategies might be employed to improve the bioavailability of (R,S)-PPG?
A14: While not directly addressed in the provided research, strategies to enhance (R,S)-PPG bioavailability could involve developing prodrugs, utilizing nanoformulations, or exploring alternative routes of administration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)










